molecular formula C9H12N2O2 B1307710 Ethyl 2-amino-2-(pyridin-2-yl)acetate CAS No. 55243-15-7

Ethyl 2-amino-2-(pyridin-2-yl)acetate

Cat. No. B1307710
CAS RN: 55243-15-7
M. Wt: 180.2 g/mol
InChI Key: NAEPNWOYOBQMBP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyridin-2-yl)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring, which is a basic nitrogen-containing heterocycle, and an ethyl acetate moiety, which is a common ester group in organic chemistry.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives were synthesized using 2-ethylpyridine through reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . Another study reported the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, indicating the versatility of reactions involving 2-aminopyridine . These methods demonstrate the reactivity of pyridine derivatives and their potential for creating a wide range of compounds with varying properties.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been characterized using techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, was confirmed by X-ray diffraction, which revealed intermolecular hydrogen bond interactions and supramolecular architecture . Similarly, a chiral complex of a pyridine derivative with nickel(II) acetate was characterized, showing a distorted octahedral geometry around the nickel atom . These studies highlight the importance of structural analysis in understanding the properties and potential applications of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, as evidenced by the synthesis of different compounds. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . Additionally, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates was explored, resulting in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions demonstrate the chemical versatility of pyridine derivatives and their potential for creating a wide array of functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group in ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate contributes to its molecular surface interactions, as shown by Hirshfeld surface analysis and DFT calculations . The study of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives revealed their potential to facilitate memory in mice, suggesting biological activity that could be related to their chemical structure . These findings underscore the significance of understanding the physical and chemical properties of pyridine derivatives for their application in various domains.

Scientific Research Applications

Reactivity and Synthesis of Derivatives

  • Reactivity with Aryl Glyoxals or Aryl Aldehydes : Ethyl 2-amino-2-(pyridin-2-yl)acetate exhibits distinct reactivity patterns when combined with aryl glyoxals or aryl aldehydes. In the presence of aryl glyoxals, ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates are synthesized, while the presence of aryl aldehydes leads to the formation of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).

  • Synthesis of Thieno[2,3-b]pyridine Derivatives : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates have been synthesized from ethyl 2-((3,4-dicyanopyridin-2-yl)thio)acetates, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential photophysical properties (Ershov et al., 2019).

  • Multi-component Tether Catalysis : A novel synthesis method for 4-(pyridin-2-ylmethyl)-2-aminopyrroles uses ethyl 2-(pyridin-2-yl)acetates in a multi-component tether catalysis. This method facilitates the introduction of the pyridin-2-ylmethyl group in heterocycles like pyrroles, pyridines, and quinolones (Li et al., 2019).

Pharmaceutical Applications

  • Memory Enhancement in Mice : Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetates have been synthesized and studied for their effects on memory in mice. Compounds such as 2-dimethylamino ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate hydrochloride demonstrated significant improvement in memory facilitation in mice, suggesting potential pharmaceutical applications (Li Ming-zhu, 2010, 2012, 2007).

  • Learning and Memory Facilitation : Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have been shown to facilitate learning and memory in mice, indicating their potential as cognitive enhancers or treatments for memory-related disorders (Li Ming-zhu, 2012).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Synthesis : Ethyl 2-amino-2-(pyridin-2-yl)acetate is a versatile reactant for synthesizing a wide array of heterocyclic compounds, including selenolo[2,3-b]pyridine derivatives, thiazolopyridines, and oxadiazolyl acetates. These compounds have been investigated for their potential antioxidant activity and other pharmacological properties (Zaki et al., 2017; Mohamed, 2021; Janda, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-amino-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEPNWOYOBQMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404367
Record name Ethyl 2-amino-2-(pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-(pyridin-2-yl)acetate

CAS RN

55243-15-7
Record name Ethyl 2-amino-2-(pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (100 mg) was added to a solution of ethyl (2Z)-(hydroxyimino)(pyridin-2-yl)ethanoate (592 mg, 2.67 mmol) in ethanol (20 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 3 h, the mixture was filtered and concentrated to give the title compound (500 mg). MS 181.17 (M+1)
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AVS Rao, MV Vardhan, NVS Reddy, TS Reddy… - Bioorganic …, 2016 - Elsevier
A series of imidazopyridinyl-1,3,4-oxadiazole conjugates were synthesized and investigated for their cytotoxic activity and some compounds showed promising cytotoxic activity. …
Number of citations: 38 www.sciencedirect.com
R Nirogi, AR Mohammed, AK Shinde… - European journal of …, 2015 - Elsevier
Alzheimer's disease (AD) is a neurodegenerative disease which has a higher prevalence and incidence in older people. The need for improved AD therapies is unmet. The 5-…
Number of citations: 52 www.sciencedirect.com

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